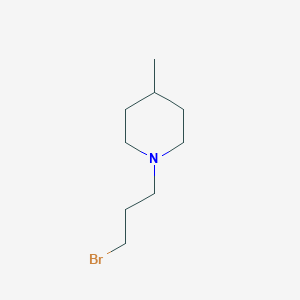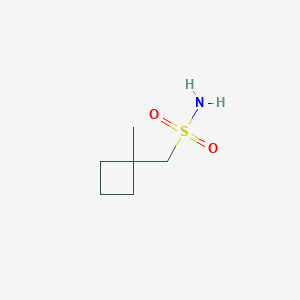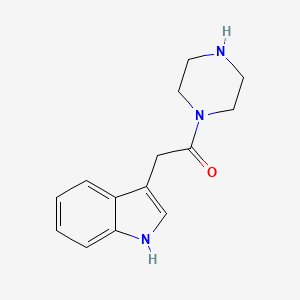![molecular formula C9H13NO2 B13180943 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[44]nonane is a spiro compound characterized by a unique structural framework that includes a spiro junction between a nitrogen-containing heterocycle and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane can be achieved through a multi-step process involving the cyclization of appropriate precursors. One efficient method involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid . This reaction proceeds smoothly under mild conditions to yield the desired spiro compound in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the gold-catalyzed cyclization process suggests that it could be adapted for large-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be essential for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spiro junction or the alkyne moiety.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at the nitrogen or carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds.
Scientific Research Applications
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing bioactive molecules.
Materials Science: Its spiro structure can be utilized in the development of novel materials with specific mechanical or electronic properties.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane involves its interaction with molecular targets through its spiro and alkyne moieties. These interactions can modulate biological pathways or catalytic processes. The exact molecular targets and pathways depend on the specific application, such as enzyme inhibition in medicinal chemistry or coordination with metals in catalysis.
Comparison with Similar Compounds
Similar Compounds
3,8-Dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones: These compounds share a similar spiro structure but differ in their substituents and functional groups.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound contains a prop-2-yn-1-yl group but lacks the spiro junction.
Uniqueness
7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane is unique due to its combination of a spiro junction with a nitrogen-containing heterocycle and a dioxane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
7-prop-2-ynyl-1,4-dioxa-7-azaspiro[4.4]nonane |
InChI |
InChI=1S/C9H13NO2/c1-2-4-10-5-3-9(8-10)11-6-7-12-9/h1H,3-8H2 |
InChI Key |
GPSSXVKYDRMNJI-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCC2(C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)


![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-(propan-2-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13180885.png)
![8-Bromo-1,3,4,5-tetrahydropyrano[4,3-b]indole](/img/structure/B13180891.png)

![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)
![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)

![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)

![2-Chloro-N-{4-[(piperidin-1-yl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B13180947.png)
